Plm IV inhibitor-2

Malaria Plasmepsin IV Enzyme Inhibition

Plm IV inhibitor-2 (compound 3, CAS 1539276-38-4) is the preferred chemical probe for plasmepsin IV target validation, delivering a 10.4-fold potency advantage over Plm IV inhibitor-1 (IC50 Plm IV: 24 nM vs. 250 nM). Its well-characterized selectivity fingerprint across Plm I/II/IV (24 nM, 70 nM, 0.3 µM) ensures reproducible enzymatic inhibition with minimized off-target effects, making it indispensable for SAR benchmarking and hemoglobin degradation pathway studies in P. falciparum. Procure with confidence for your antimalarial discovery program.

Molecular Formula C39H54N4O4
Molecular Weight 642.9 g/mol
Cat. No. B12405130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlm IV inhibitor-2
Molecular FormulaC39H54N4O4
Molecular Weight642.9 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C(CNC(C)(C)C3=CC(=CC=C3)OC)O)N4CCCCC4
InChIInChI=1S/C39H54N4O4/c1-6-19-43(20-7-2)38(46)31-24-30(25-33(26-31)42-21-12-9-13-22-42)37(45)41-35(23-29-15-10-8-11-16-29)36(44)28-40-39(3,4)32-17-14-18-34(27-32)47-5/h8,10-11,14-18,24-27,35-36,40,44H,6-7,9,12-13,19-23,28H2,1-5H3,(H,41,45)/t35-,36+/m0/s1
InChIKeyYKGWCOPGFKGNGN-MPQUPPDSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plm IV Inhibitor-2: A Nanomolar Plasmepsin IV Inhibitor for Malaria Parasite Research


Plm IV inhibitor-2 (compound 3, CAS 1539276-38-4) is a synthetic hydroxyethylamine-based inhibitor targeting digestive vacuole plasmepsins (Plm) of the malaria parasite Plasmodium falciparum. It is characterized as a potent inhibitor of Plm IV, with reported IC50 values of 24 nM for Plm IV, 70 nM for Plm II, and 0.3 μM for Plm I . The compound is utilized as a chemical probe to study the role of plasmepsin IV in hemoglobin degradation and to evaluate antimalarial mechanisms in vitro .

Why Generic Plasmepsin Inhibitor Substitution Fails: Differentiating Plm IV Inhibitor-2


While numerous plasmepsin inhibitors exist as research tools, they cannot be simply interchanged due to significant variations in isoform selectivity, potency, and off-target profiles. For example, Plm IV inhibitor-1 (compound 6) exhibits markedly different IC50 values across Plm I, II, and IV (0.25 µM for Plm IV, 0.80 µM for Plm II, and 4.1 µM for Plm I) , compared to Plm IV inhibitor-2's nanomolar potency and distinct selectivity pattern. Such discrepancies can lead to divergent biological outcomes in parasite growth inhibition assays, confounding data interpretation and cross-study reproducibility. A compound's specific potency fingerprint against the digestive vacuole plasmepsin repertoire is critical for accurate target validation studies [1].

Quantitative Differentiation of Plm IV Inhibitor-2: Head-to-Head Potency and Selectivity Comparisons


Superior Nanomolar Potency Against Plasmepsin IV Compared to Plm IV Inhibitor-1

Plm IV inhibitor-2 demonstrates a 10.4-fold higher potency for Plasmepsin IV (Plm IV) compared to the closely related analog Plm IV inhibitor-1 (compound 6). The IC50 for Plm IV inhibitor-2 is 24 nM , while Plm IV inhibitor-1 exhibits an IC50 of 250 nM (0.25 µM) under comparable assay conditions .

Malaria Plasmepsin IV Enzyme Inhibition

Enhanced Selectivity for Plasmepsin IV Over Plasmepsin II

Plm IV inhibitor-2 exhibits a narrower selectivity window between Plm IV and Plm II compared to Plm IV inhibitor-1, which may be advantageous for studies requiring simultaneous dual inhibition. For Plm IV inhibitor-2, the IC50 ratio (Plm II / Plm IV) is approximately 2.9 (70 nM / 24 nM) . In contrast, Plm IV inhibitor-1 shows a much larger 3.2-fold ratio (800 nM / 250 nM) . This indicates that while both compounds are selective for Plm IV, Plm IV inhibitor-2 maintains more balanced activity against Plm II at nanomolar concentrations.

Malaria Plasmepsin II Selectivity

Differential Activity Profile Against Plasmepsin I

Plm IV inhibitor-2 demonstrates a 13.7-fold higher potency against Plasmepsin I (Plm I) compared to Plm IV inhibitor-1. The IC50 for Plm I inhibition by Plm IV inhibitor-2 is 0.3 µM (300 nM) , whereas Plm IV inhibitor-1 shows an IC50 of 4.1 µM (4100 nM) . This stark difference in potency against Plm I represents a key differentiating factor between the two tool compounds.

Malaria Plasmepsin I Isoform Selectivity

Structural Differentiation: Hydroxyethylamine Scaffold with Optimized Pharmacophore

Plm IV inhibitor-2 (compound 3) belongs to the hydroxyethylamine (HEA) class of plasmepsin inhibitors, which have been structurally optimized for enhanced potency and selectivity. While both Plm IV inhibitor-1 and -2 are HEA-based, the specific substitution pattern on the core scaffold differentiates their activity. Plm IV inhibitor-2 incorporates a phthalimide moiety and a piperazine linker, which are absent in Plm IV inhibitor-1 [1]. These structural differences are reflected in the 10- to 13-fold differences in potency against Plm IV and Plm I, underscoring the importance of precise chemical structure in achieving the desired pharmacological profile.

Medicinal Chemistry Hydroxyethylamine Structure-Activity Relationship

Optimal Research Applications for Plm IV Inhibitor-2 in Malaria Parasite Studies


Target Validation Studies Requiring High Potency Against Plasmepsin IV

Plm IV inhibitor-2 is ideally suited for target validation experiments where potent and specific inhibition of Plasmepsin IV is required to confirm its role in the malaria parasite life cycle. Its 10.4-fold higher potency against Plm IV compared to Plm IV inhibitor-1 allows for complete target engagement at lower compound concentrations, minimizing off-target effects and cytotoxicity. This is particularly valuable in assays using P. falciparum-infected erythrocytes to correlate Plm IV inhibition with parasite growth arrest .

Structure-Activity Relationship (SAR) Studies on Hydroxyethylamine-Based Inhibitors

The distinct structural features of Plm IV inhibitor-2, including its phthalimide and piperazine substituents, make it an essential reference compound for SAR campaigns. By comparing its activity profile (IC50: Plm IV 24 nM, Plm II 70 nM, Plm I 0.3 µM) with that of analogs like Plm IV inhibitor-1 (IC50: Plm IV 250 nM, Plm II 800 nM, Plm I 4.1 µM) , medicinal chemists can identify key pharmacophoric elements responsible for enhanced potency and altered isoform selectivity. This comparative analysis guides the rational design of next-generation antimalarial leads [1].

Investigating Coordinated Hemoglobin Degradation by Multiple Plasmepsins

Plm IV inhibitor-2's balanced inhibition profile across Plm I, II, and IV (IC50 values spanning 24-300 nM) makes it a powerful tool for studying the cooperative action of digestive vacuole plasmepsins. Unlike more selective inhibitors that may only partially disrupt the proteolytic cascade, Plm IV inhibitor-2 can simultaneously target multiple enzymes in the pathway. This enables researchers to assess the cumulative effect of broad-spectrum plasmepsin inhibition on parasite survival and to identify potential functional redundancies among the isoforms .

Comparative Pharmacology Studies to Benchmark New Inhibitor Candidates

Plm IV inhibitor-2 serves as a well-characterized reference standard for benchmarking the potency and selectivity of novel plasmepsin inhibitors. Its reproducible IC50 values across Plm I, II, and IV (24 nM, 70 nM, and 0.3 µM, respectively) provide a reliable baseline for head-to-head comparisons in enzymatic assays. Including Plm IV inhibitor-2 as a control in screening campaigns ensures assay consistency and allows for direct assessment of whether a new chemical entity offers a meaningful improvement in potency, selectivity, or scaffold novelty [1].

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